(Z)-2-(pyridin-3-ylmethylene)-3-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrrolizin-1-one
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Overview
Description
MR-16089 is a small molecular compound with the chemical formula C20H13F3N2O2. It is known for its role as an inhibitor of cytochrome P450 19, which is involved in various biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MR-16089 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of a substituted benzaldehyde with a trifluoromethylated amine under acidic conditions to form an imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of MR-16089 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
MR-16089 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MR-16089 to its reduced forms.
Substitution: The trifluoromethyl group in MR-16089 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of MR-16089, such as its oxides, reduced forms, and substituted analogs .
Scientific Research Applications
MR-16089 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: MR-16089 is studied for its effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in cancer treatment and as an anti-inflammatory agent.
Mechanism of Action
MR-16089 exerts its effects by inhibiting cytochrome P450 19, an enzyme involved in the metabolism of various substrates. This inhibition disrupts the normal biochemical pathways, leading to altered cellular functions. The compound targets specific molecular pathways, including those involved in steroidogenesis and xenobiotic metabolism .
Comparison with Similar Compounds
Similar Compounds
MR-16088: Similar in structure but with different substituents.
MR-16090: Another analog with variations in the trifluoromethyl group.
MR-16091: A related compound with modifications in the aromatic ring.
Uniqueness of MR-16089
MR-16089 is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C20H13F3N2O2 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
(2Z)-2-(pyridin-3-ylmethylidene)-3-[4-(trifluoromethoxy)phenyl]-3H-pyrrolizin-1-one |
InChI |
InChI=1S/C20H13F3N2O2/c21-20(22,23)27-15-7-5-14(6-8-15)18-16(11-13-3-1-9-24-12-13)19(26)17-4-2-10-25(17)18/h1-12,18H/b16-11- |
InChI Key |
NUADOLYUKJMRKY-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(N3C=CC=C3C2=O)C4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(N3C=CC=C3C2=O)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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